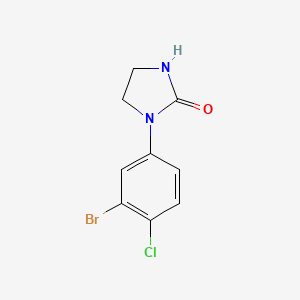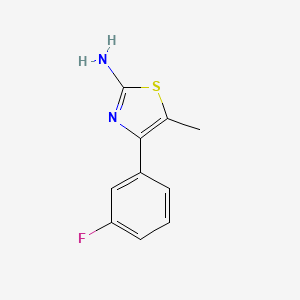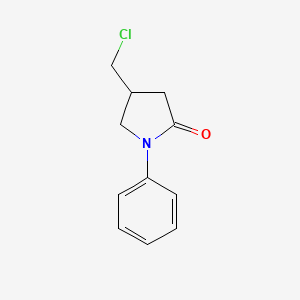
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Vue d'ensemble
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The description may also include its uses and applications in various fields .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical properties of a compound include characteristics such as melting point, boiling point, density, solubility, etc. Chemical properties describe how the compound reacts with other substances .Applications De Recherche Scientifique
1. Structural Analysis and Properties
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one has been studied in various research contexts, particularly in the field of crystallography and molecular structure analysis. For instance, Thinagar et al. (2000) examined the crystal structure of a related compound, highlighting its potential in understanding molecular interactions and stabilization mechanisms. This kind of research is crucial in designing new materials and understanding chemical properties at the molecular level (Thinagar et al., 2000).
2. Synthetic Chemistry Applications
The compound has been utilized in synthetic chemistry, especially in creating novel molecules and intermediates. For example, research by Murthy et al. (2017) discusses synthesizing a heterocycle-based molecule involving a reduction reaction with 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. Such studies demonstrate the compound's versatility in synthesizing complex molecules, which can have various applications in pharmaceuticals and material science (Murthy et al., 2017).
3. Catalysis and Organic Reactions
Research has also explored the use of derivatives of 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one in catalysis. Singh et al. (2009) investigated half-sandwich complexes of Ru(II) with seleno and thio derivatives of pyrrolidine, demonstrating their application as catalysts for organic reactions. These findings are significant in the field of catalysis, where such compounds can aid in more efficient and selective chemical reactions (Singh et al., 2009).
4. Enantioselective Synthesis
Enantiomerically pure derivatives of this compound have been synthesized for applications in asymmetric catalysis. Busto et al. (2006) detailed the synthesis of 4-(dimethylamino)pyridines through chemical oxidation-enzymatic reduction sequences, showcasing the compound's role in enantioselective synthesis. Such research is pivotal in pharmaceuticals, where enantioselectivity can significantly impact drug efficacy and safety (Busto et al., 2006).
5. Exploration in Non-Linear Optics
A study by Huang et al. (2017) on polyimides derived from a diamine monomer related to 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one demonstrated their potential in non-linear optics due to their hydrophobicity and thermal stability. This opens avenues for applications in optoelectronics and materials engineering (Huang et al., 2017).
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It’s known that chloromethyl groups can participate in nucleophilic substitution reactions . The chloromethyl group in the compound could potentially react with nucleophilic sites on its target, leading to changes in the target’s function .
Biochemical Pathways
Aromatic compounds are known to participate in various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could result in modifications to its target, potentially altering the target’s function .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXERCLSVATAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261871 | |
| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one | |
CAS RN |
1432053-84-3 | |
| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



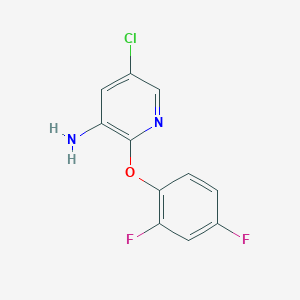
![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
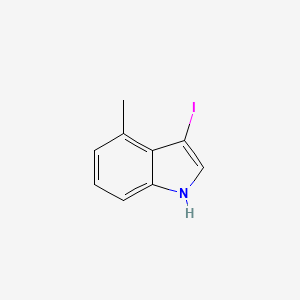

methylamine](/img/structure/B1407074.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)
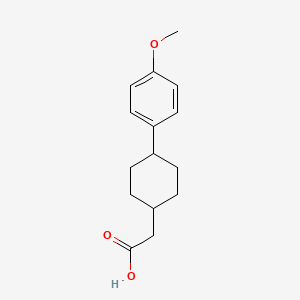
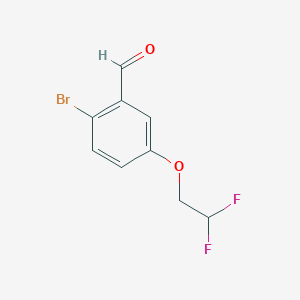
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)
